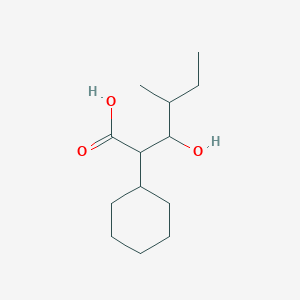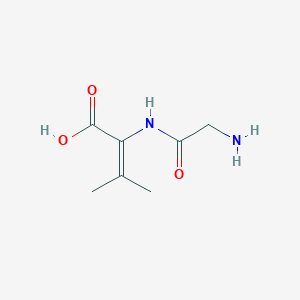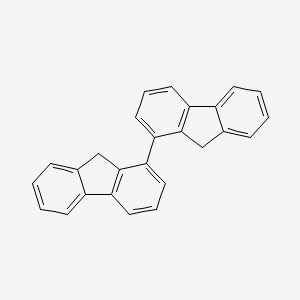
9H,9'H-1,1'-Bifluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H,9’H-1,1’-Bifluorene typically involves the coupling of fluorene units. One common method is the Ullmann coupling reaction, where two fluorene molecules are coupled using copper as a catalyst under high temperatures . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which provides a more efficient and selective route .
Industrial Production Methods: Industrial production of 9H,9’H-1,1’-Bifluorene often employs large-scale coupling reactions with optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors has improved the scalability and efficiency of the production process .
化学反应分析
Types of Reactions: 9H,9’H-1,1’-Bifluorene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can occur at the aromatic rings of the compound.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, chromium trioxide, and molecular oxygen in the presence of catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and nitrated bifluorene derivatives.
科学研究应用
9H,9’H-1,1’-Bifluorene has a wide range of applications in scientific research:
作用机制
The mechanism of action of 9H,9’H-1,1’-Bifluorene involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes facilitated by catalysts, leading to the formation of oxidized products . In biological systems, its fluorescence properties enable it to act as a probe, interacting with specific biomolecules and providing valuable information about cellular processes .
相似化合物的比较
Fluorene: A single fluorene unit, less complex than 9H,9’H-1,1’-Bifluorene.
9,9’-Dimethyl-9,9’-Bifluorene: A derivative with methyl groups at the 9-positions, offering different electronic properties.
9,9’-Bis(4-hydroxyphenyl)fluorene: A compound with hydroxyl groups, used in the production of high-performance polymers.
Uniqueness: 9H,9’H-1,1’-Bifluorene stands out due to its unique structure, which imparts distinct electronic and photophysical properties. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its versatility and importance in scientific research .
属性
CAS 编号 |
12694-25-6 |
|---|---|
分子式 |
C26H18 |
分子量 |
330.4 g/mol |
IUPAC 名称 |
1-(9H-fluoren-1-yl)-9H-fluorene |
InChI |
InChI=1S/C26H18/c1-3-9-19-17(7-1)15-25-21(19)11-5-13-23(25)24-14-6-12-22-20-10-4-2-8-18(20)16-26(22)24/h1-14H,15-16H2 |
InChI 键 |
PVBKQYOOKXZUNU-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2C3=C1C(=CC=C3)C4=CC=CC5=C4CC6=CC=CC=C65 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


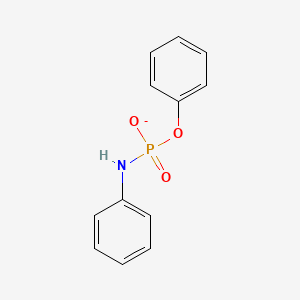
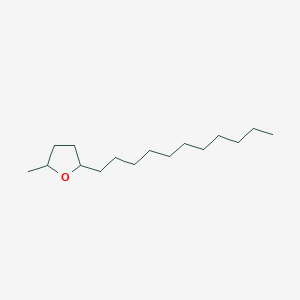
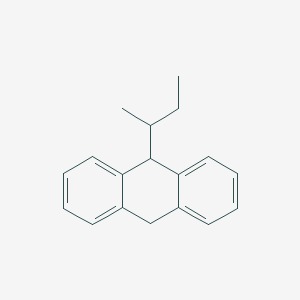
![4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide](/img/structure/B14725245.png)

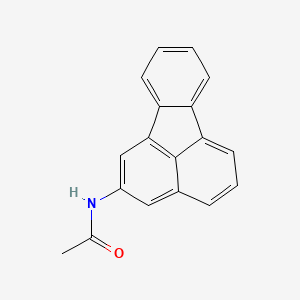
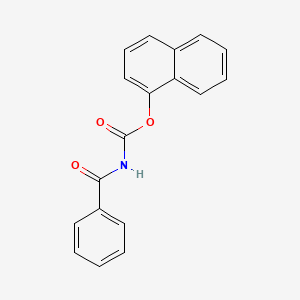
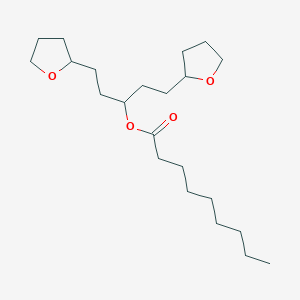
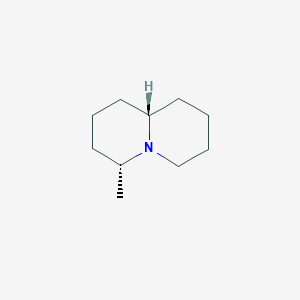
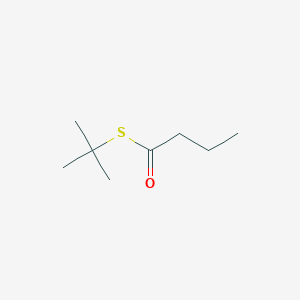
![4-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzonitrile](/img/structure/B14725294.png)
